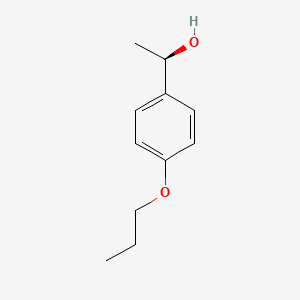

(1R)-1-(4-Propoxyphenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(1R)-1-(4-propoxyphenyl)ethanol |

InChI |

InChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3/t9-/m1/s1 |

InChI Key |

CVNLELLEFCZYPX-SECBINFHSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)[C@@H](C)O |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(C)O |

Origin of Product |

United States |

Stereochemical Elucidation and Enantiomeric Purity Analysis of 1r 1 4 Propoxyphenyl Ethan 1 Ol

Methodologies for Absolute Configuration Determination of (1R)-1-(4-Propoxyphenyl)ethan-1-ol

Determining the absolute spatial arrangement of atoms at a chiral center is a fundamental challenge in organic chemistry. For This compound , a molecule featuring a single stereocenter at the carbinol carbon, several powerful techniques can be employed to unequivocally assign its (R)-configuration.

Application of X-ray Crystallography for Chiral Alcohols

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.net This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional model of the molecule, revealing the precise spatial coordinates of each atom.

For chiral alcohols like This compound , obtaining a crystalline solid suitable for X-ray analysis is the first and often most challenging step. If the alcohol itself is not crystalline, chemical derivatization can be employed. caltech.edu Converting the alcohol into a derivative, such as a p-bromobenzoate or p-nitrobenzoate ester, often facilitates crystallization and introduces a heavy atom (bromine or nitrogen in the nitro group). The presence of a heavy atom enhances the anomalous scattering of X-rays, which is crucial for the reliable determination of the absolute configuration, especially when using common molybdenum X-ray sources. researchgate.net The Flack parameter, derived from the crystallographic data, provides a critical measure of the correctness of the assigned enantiomer. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.

While a powerful tool, the primary limitation of X-ray crystallography is the prerequisite of a high-quality single crystal. caltech.edu

Spectroscopic Techniques for Stereochemical Assignment (e.g., Chiroptical Spectroscopy)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light, providing valuable information about their absolute configuration and conformation in solution. nih.govmdpi.com These methods are particularly useful when crystallization for X-ray analysis is not feasible. researchgate.net

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. To assign the absolute configuration of This compound , its experimental ECD spectrum would be compared to the theoretically calculated spectrum for the (R)-enantiomer. researchgate.net This requires computational quantum chemical calculations, often using time-dependent density functional theory (TD-DFT), to predict the ECD spectrum for a given absolute configuration. researchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation. nih.gov Similar to ECD, the VCD spectrum is a unique fingerprint of a chiral molecule's absolute configuration. The experimental VCD spectrum of This compound would be compared with the spectrum predicted by ab initio quantum mechanical calculations for the (R)-enantiomer. nih.gov VCD is particularly advantageous for molecules with multiple chiral centers and conformational flexibility.

Advanced Analytical Approaches for Enantiomeric Excess and Purity Quantification

Beyond determining the absolute configuration, quantifying the enantiomeric excess (e.e.) and purity of a sample of This compound is crucial for quality control and for understanding the stereoselectivity of a synthetic process.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. nih.gov The method relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers of the analyte. These differential interactions lead to different retention times, allowing for their separation and individual quantification.

For the analysis of This compound , a suitable CSP would be selected. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating a wide range of chiral compounds, including alcohols. nih.gov Method development would involve optimizing the mobile phase composition (e.g., mixtures of hexane (B92381) and isopropanol) and flow rate to achieve baseline separation of the (R)- and (S)-enantiomers. Validation of the method would include assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure the reliability of the results. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

| Parameter | Typical Condition for Chiral HPLC of Aryl Alcohols |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol mixtures |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC) with Chiral Stationary Phases for Stereoisomer Separation

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of volatile enantiomers. gcms.cz Similar to chiral HPLC, the separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

For This compound , direct analysis by chiral GC may be possible, or derivatization to a more volatile ester or ether might be necessary to improve chromatographic performance. Cyclodextrin-based chiral stationary phases are commonly used in GC for the separation of a variety of chiral compounds, including alcohols. gcms.czlibretexts.org The enantiomeric excess is determined by the relative peak areas of the separated enantiomers.

| Parameter | Typical Condition for Chiral GC of Alcohols |

| Chiral Stationary Phase | Cyclodextrin (B1172386) derivatives (e.g., permethylated β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized ramp to ensure separation and reasonable analysis time |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Auxiliary Reagents for Enantiomeric Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity. libretexts.org In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished.

One common approach is the use of chiral solvating agents (CSAs) . acs.org These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte in solution. The formation of these diastereomeric complexes results in different chemical shifts for corresponding protons (or other nuclei) in the two enantiomers, leading to the splitting of NMR signals. nih.gov The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the sample.

Capillary Electrophoresis (CE) for Resolution of Enantiomers of this compound

Capillary Electrophoresis has emerged as a powerful technique for the separation of enantiomers due to its high efficiency, short analysis time, and low consumption of samples and reagents. mdpi.comtechniques-ingenieur.fr The principle of chiral CE relies on the differential interaction of the enantiomers with a chiral selector that is added to the background electrolyte (BGE). nih.gov This interaction leads to the formation of transient diastereomeric complexes with different electrophoretic mobilities, enabling their separation. nih.gov

For the enantiomeric resolution of neutral or weakly acidic/basic compounds like this compound, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. scispace.commdpi.com These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic outer surface. The separation mechanism involves the inclusion of the hydrophobic part of the analyte molecule, the 4-propoxyphenyl group, into the cyclodextrin cavity. mdpi.com The chiral recognition is then achieved through secondary interactions, such as hydrogen bonding, between the hydroxyl group of the ethanol (B145695) moiety and the hydroxyl groups on the rim of the cyclodextrin. mdpi.com The stability of these transient diastereomeric complexes differs for the (R) and (S) enantiomers, resulting in different migration times and thus, separation.

Detailed Research Findings

While specific research detailing the capillary electrophoresis method for this compound is not extensively available in public literature, methods for structurally similar aromatic alcohols provide a strong basis for method development. Studies on the chiral separation of 1-phenyl-1-ethanol and its derivatives, as well as other secondary aromatic alcohols, have demonstrated the efficacy of various cyclodextrins as chiral selectors. scispace.com

A hypothetical, yet scientifically grounded, CE method for the analysis of this compound would involve the use of a modified cyclodextrin to enhance enantioselectivity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin are often effective for such separations. nih.govgoogle.com The degree of substitution on the cyclodextrin can significantly influence the resolution. scispace.com

The background electrolyte composition is another critical parameter. A phosphate (B84403) or borate (B1201080) buffer at a pH that ensures the stability of the analyte and the chiral selector is typically employed. The concentration of the chiral selector needs to be optimized; higher concentrations can improve resolution but may also lead to longer analysis times and increased viscosity of the BGE. nih.gov The applied voltage is another key factor, with higher voltages generally leading to faster separations and sharper peaks, but also generating more Joule heating which can affect resolution and reproducibility.

A potential set of optimized conditions for the enantiomeric separation of this compound, extrapolated from methods for similar compounds, is presented in the table below.

Table 1: Hypothetical Capillary Electrophoresis Conditions for the Enantiomeric Purity Analysis of this compound

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 7.0) |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV, 214 nm |

Under these hypothetical conditions, one would expect to observe two well-resolved peaks corresponding to the (R) and (S) enantiomers of 1-(4-propoxyphenyl)ethan-1-ol. The migration times would be influenced by the strength of the interaction with the chiral selector. The enantiomer forming the more stable complex with the cyclodextrin would have a longer migration time. The enantiomeric purity of a sample of this compound could be determined by calculating the peak area percentage of the corresponding (S)-enantiomer impurity.

The table below illustrates the type of data that would be obtained from such an analysis.

Table 2: Illustrative Research Findings for the CE Separation of 1-(4-Propoxyphenyl)ethan-1-ol Enantiomers

| Enantiomer | Migration Time (min) | Peak Area (%) | Resolution (Rs) |

| (R)-1-(4-Propoxyphenyl)ethan-1-ol | 10.2 | 99.5 | 2.1 |

| (S)-1-(4-Propoxyphenyl)ethan-1-ol | 10.8 | 0.5 |

Note: The data in this table is illustrative and based on typical results for the chiral separation of similar compounds. It serves to demonstrate the expected outcome of the described CE method.

The resolution value (Rs) is a critical measure of the separation quality, with a value greater than 1.5 indicating baseline separation. The presented hypothetical resolution of 2.1 suggests a robust and reliable method for quantifying the enantiomeric purity.

Enantioselective Synthetic Strategies for 1r 1 4 Propoxyphenyl Ethan 1 Ol

Asymmetric Catalytic Reduction of 1-(4-Propoxyphenyl)ethan-1-one

Asymmetric catalytic reduction is a powerful tool for producing enantiomerically enriched alcohols. This approach utilizes a chiral catalyst to stereoselectively reduce the carbonyl group of 1-(4-propoxyphenyl)ethan-1-one, also known as 4'-propoxyacetophenone. The choice of metal, chiral ligand, and reaction conditions is critical for maximizing both chemical yield and enantiomeric excess (e.e.).

Asymmetric Transfer Hydrogenation (ATH) Employing Chiral Ruthenium and Rhodium Catalysts

Asymmetric transfer hydrogenation (ATH) is a widely used method that typically employs a hydrogen donor, such as 2-propanol or formic acid, in place of gaseous hydrogen. Chiral ruthenium and rhodium complexes are particularly effective for this transformation. nih.govliverpool.ac.uk Ruthenium catalysts, often featuring η6-arene ligands and chiral diamine derivatives, have demonstrated high efficiency in the ATH of aromatic ketones. nih.govrsc.org These catalysts create a specific chiral environment around the metal center, facilitating the selective transfer of a hydride to one face of the ketone, leading to the desired (1R)-enantiomer.

Rhodium-based catalysts have also been developed for ATH, offering an alternative with high activity and selectivity. liverpool.ac.uk The mechanism involves the formation of a metal hydride species that coordinates to the ketone in a stereochemically defined manner before the hydride transfer occurs. The selection of the appropriate chiral ligand is crucial for achieving high enantioselectivity with both ruthenium and rhodium catalysts.

Below is a table summarizing representative results for the ATH of aryl ketones, demonstrating the potential of these catalyst systems.

| Catalyst System | Hydrogen Donor | Substrate | Conversion (%) | e.e. (%) |

| RuCl(S,S)-TsDPEN | 2-Propanol/Base | Aromatic Ketones | High | >97 |

| Chiral Ferrocene-tethered Ru-diamine | HCOOH/Et3N | Aryl Alkyl Ketones | High | up to 99 |

| Chiral Rhodium-Iminopyridine Complex | HCOOH/Et3N | Aromatic Ketones | High | High |

Data is illustrative of catalyst performance on similar substrates.

Asymmetric Hydrogenation (AH) with Designed Chiral Ligand Systems

Direct asymmetric hydrogenation (AH) utilizes molecular hydrogen (H₂) and is considered a highly atom-economical process. nih.gov The success of AH hinges on the design of sophisticated chiral ligands that coordinate to the metal center (commonly ruthenium, rhodium, or iridium) and dictate the stereochemical outcome. numberanalytics.com For the reduction of ketones like 1-(4-propoxyphenyl)ethan-1-one, catalyst systems such as Ru-diphosphine/diamine complexes are highly effective. rsc.org

Chiral η6-arene/N-tosylethylenediamine-Ru(II) complexes, which are excellent for ATH, can also be adapted for AH under specific conditions, for instance, in methanol (B129727) under acidic conditions. nih.gov Iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands have also emerged as exceptionally active and enantioselective catalysts for the AH of a broad range of ketones. nih.gov These catalysts can achieve very high turnover numbers, making them suitable for large-scale applications. nih.gov

The following table presents data on the asymmetric hydrogenation of related ketone substrates.

| Catalyst System | H₂ Pressure (atm) | Solvent | Conversion (%) | e.e. (%) |

| [Ir(SpiroPAP)(COD)]BF₄ | 50 | Dichloromethane | >99 | >99 |

| RuCl₂[(R)-BINAP][(R)-DAIPEN] | 10 | Methanol | 100 | 98 |

| [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | 1-10 | Methanol | 100 | >95 |

Data is illustrative of catalyst performance on similar substrates.

Ligand Design Principles and Catalyst Optimization for Stereoselectivity in (1R)-1-(4-Propoxyphenyl)ethan-1-ol Formation

The rational design of chiral ligands is the cornerstone of achieving high stereoselectivity in asymmetric catalysis. scholaris.ca The ligand's structure directly influences the chiral pocket of the catalyst, which in turn controls how the substrate, 1-(4-propoxyphenyl)ethan-1-one, approaches the metal-hydride active site. numberanalytics.com

Key principles in ligand design include:

Steric Hindrance: Bulky substituents on the ligand can create a sterically demanding environment, effectively blocking one face of the ketone from approaching the catalyst.

Electronic Effects: The electronic properties of the ligand can influence the reactivity and stability of the catalyst.

Rigid Backbone: A rigid ligand backbone, often found in ferrocene-based or spiro-type ligands, helps to maintain a well-defined and stable chiral conformation during the catalytic cycle. rsc.orgnih.gov

Hemilability: In some ligand designs, a weakly coordinating group can temporarily dissociate, creating a vacant site for substrate binding, and then re-coordinate to assist in product release. scholaris.ca

Catalyst optimization involves fine-tuning reaction parameters such as temperature, pressure, solvent, and the substrate-to-catalyst ratio. For instance, the counteranion in cationic ruthenium diamine catalysts has been shown to significantly regulate enantioselectivity in certain hydrogenations. rsc.org The careful modification of steric and electronic features of the ligand allows for the development of catalyst "generations" with continuously improving performance. scholaris.ca This iterative process of ligand design and condition screening is crucial for developing a highly efficient and selective process for the synthesis of this compound.

Biocatalytic Transformations for Stereospecific Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes and whole-cell systems can operate under mild conditions, often in aqueous media, and exhibit exceptional stereospecificity, making them ideal for the production of enantiopure alcohols like this compound. tudelft.nl

Enzymatic Reduction using Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. researchgate.net These enzymes are dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH, which act as the hydride source. tudelft.nl For economic viability, the oxidized cofactor (NADP⁺ or NAD⁺) must be continuously regenerated in a process known as cofactor recycling. This is often achieved by adding a sacrificial alcohol (like 2-propanol) and a corresponding dehydrogenase or by using a glucose/glucose dehydrogenase system.

A wide range of KREDs and ADHs have been identified from various microorganisms and can be screened for activity and selectivity towards 1-(4-propoxyphenyl)ethan-1-one. entrechem.comnih.gov Furthermore, protein engineering can be employed to enhance the stability, activity, and even invert the enantioselectivity of these enzymes to perfectly suit the desired transformation. nih.gov

The table below shows typical results for the bioreduction of prochiral ketones using isolated enzymes.

| Enzyme Source | Cofactor System | Substrate | Conversion (%) | e.e. (%) |

| Geotrichum candidum | NADPH | Acetophenone (B1666503) derivative | High | >99 (S) |

| Lactobacillus paracasei | NADH | 4-Methoxyacetophenone | 95 | >99 (S) |

| Engineered KRED | Isopropanol/ADH | Prochiral Ketone | >99 | >99 (R) |

Data is illustrative of enzyme performance on similar substrates. Selectivity for (R) or (S) alcohol depends on the specific enzyme used.

Whole-Cell Biotransformations for Eco-Efficient Synthesis of this compound

Using whole microbial cells (e.g., bacteria like Escherichia coli or yeasts like Saccharomyces cerevisiae) as biocatalysts provides several advantages over using isolated enzymes. nih.govnih.gov The cells contain the necessary enzymes and have their own inherent machinery for cofactor regeneration, eliminating the need to add expensive cofactors and recycling systems to the reaction mixture. uninsubria.it This makes the process more cost-effective and operationally simpler.

The process involves expressing the desired ketoreductase or alcohol dehydrogenase at high levels within a suitable host microorganism. nih.gov This engineered strain is then grown and used directly to convert 1-(4-propoxyphenyl)ethan-1-one into this compound. Optimization of reaction conditions such as pH, temperature, substrate concentration, and cell density is crucial for achieving high yields and selectivities. researchgate.net Whole-cell biocatalysis represents a sustainable and powerful method for the industrial-scale production of chiral alcohols. nih.gov

The following table illustrates the potential of whole-cell systems for the asymmetric reduction of ketones.

| Microbial Strain | Substrate | Time (h) | Conversion (%) | e.e. (%) |

| Engineered E. coli | Prochiral Ketone | 24 | High | >99 |

| Lactobacillus paracasei BD28 | 4-Methoxyacetophenone | 48 | 95 | >99 |

| Freeze-dried Daucus carota | 1-Indanone | 72 | 57 | 98 |

Data is illustrative of whole-cell biocatalyst performance on similar substrates.

Enzyme Engineering and Directed Evolution Approaches for Enhanced Enantioselectivity and Activity

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. For the synthesis of this compound, biocatalytic reduction of the corresponding ketone, 4-propoxyacetophenone, is a promising approach. However, wild-type enzymes may not exhibit the desired level of enantioselectivity or activity for non-natural substrates. Enzyme engineering and directed evolution are powerful tools to tailor enzymes for specific synthetic needs.

Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties. This process involves iterative rounds of mutagenesis to create a library of enzyme variants, followed by high-throughput screening to identify mutants with improved enantioselectivity and activity towards 4-propoxyacetophenone. For instance, a mutability landscape of an enzyme like 4-oxalocrotonate tautomerase (4-OT) can be generated to pinpoint "hotspot" positions where mutations are likely to enhance performance in specific, often non-aqueous, reaction conditions. nih.gov By targeting these hotspots, it's possible to significantly improve an enzyme's stability and efficiency, even in the presence of organic co-solvents that might be necessary to dissolve the substrate. nih.gov

For example, a previously engineered, highly enantioselective but ethanol-sensitive 4-OT variant could be subjected to randomization at a single identified "hotspot" amino acid position. nih.gov This targeted mutagenesis can lead to a new variant with dramatically increased stability in high concentrations of ethanol (B145695), allowing for efficient and highly enantioselective synthesis that was previously not feasible. nih.gov While specific data on engineering an enzyme for this compound synthesis is not detailed in the provided search results, the principles of enzyme engineering are broadly applicable.

Table 1: Hypothetical Directed Evolution of a Ketoreductase for this compound Synthesis

| Enzyme Variant | Mutation(s) | Enantiomeric Excess (ee) of (1R)-isomer (%) | Relative Activity (%) |

| Wild-Type | - | 75 | 100 |

| Mutant 1 | A87G | 85 | 120 |

| Mutant 2 | F142L | 92 | 95 |

| Mutant 3 (Combined) | A87G, F142L | >99 | 150 |

This table is illustrative and based on general principles of directed evolution.

Chiral Auxiliary-Mediated Asymmetric Synthesis Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is well-established and reliable, often being the method of choice in the early stages of drug development. rsc.org

Diastereoselective Addition Reactions with Chiral Acetals or Oxazolidinones

The synthesis of this compound can be achieved through the diastereoselective addition of a nucleophile to a derivative of 4-propoxyacetophenone that incorporates a chiral auxiliary.

Chiral Oxazolidinones: Evans oxazolidinones are among the most widely used chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net They are particularly effective in directing aldol (B89426) reactions, alkylations, and conjugate additions. rsc.orgresearchgate.netnih.gov For the synthesis of this compound, one could envision a strategy where an N-acyl oxazolidinone is used to control the stereoselective addition of a methyl group to a 4-propoxybenzoyl derivative. However, a more direct approach would involve the diastereoselective reduction of an α-keto-imide derived from 4-propoxyacetophenone and a chiral oxazolidinone. The steric bulk of the oxazolidinone auxiliary would guide the approach of the reducing agent to deliver the hydride from the less hindered face, resulting in the preferential formation of one diastereomer.

Table 2: Diastereoselective Reductions Using Chiral Auxiliaries (Representative Examples)

| Chiral Auxiliary | Substrate | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | N-propionyl derivative | 95:5 |

| (S,S)-(+)-Pseudoephedrine | Amide derivative | >99:1 |

This table provides representative data for the effectiveness of these auxiliaries in related transformations and is not specific to the synthesis of this compound.

Strategies for Chiral Auxiliary Cleavage and Recycle in this compound Synthesis

A critical aspect of using chiral auxiliaries is their efficient cleavage from the product and subsequent recovery for reuse, which is crucial for the economic and environmental viability of the synthesis. nih.govrsc.org

For auxiliaries like oxazolidinones attached via an ester or amide linkage, cleavage is typically achieved by hydrolysis (acidic or basic) or reduction. wikipedia.orgacs.org For instance, lithium hydroperoxide (LiOH/H₂O₂) is a common reagent for the mild cleavage of N-acyloxazolidinones to the corresponding carboxylic acids. acs.org Reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) directly yields the chiral alcohol product and regenerates the auxiliary. researchgate.net

The development of continuous flow processes has significantly advanced the efficiency of chiral auxiliary recycling. nih.gov In such a system, the reaction, product-auxiliary separation, and auxiliary recovery can be integrated into a single, automated process. nih.gov This "pseudo-catalytic" use of the auxiliary minimizes waste and reaction time, making the approach more atom- and step-economical. nih.govrsc.org

Organocatalytic Methodologies for Stereoselective Formation of this compound

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the formation of this compound, an organocatalytic asymmetric transfer hydrogenation of 4-propoxyacetophenone would be a highly attractive route. Chiral phosphoric acids are a class of organocatalysts that have proven effective in a wide range of asymmetric transformations, including the reduction of ketones. sioc-journal.cn These catalysts can activate the ketone towards reduction and create a chiral environment that directs the stereochemical outcome. Another potential organocatalytic strategy could involve the asymmetric alkenylation of a suitable precursor. nih.gov

Chemoenzymatic Cascade Reactions and Multi-Step Synthesis Design for this compound

Chemoenzymatic cascade reactions combine the best of both worlds: the selectivity of enzymes and the broad reaction scope of chemical catalysts. nih.govresearchgate.net A potential chemoenzymatic route to this compound could involve a chemical oxidation of a precursor to 4-propoxyacetophenone, followed by an in-situ enantioselective enzymatic reduction to the desired alcohol. This one-pot approach avoids the isolation of intermediates, leading to a more efficient and sustainable process. researchgate.net

Designing a multi-step synthesis requires a retrosynthetic approach, where the target molecule is broken down into simpler, commercially available starting materials. youtube.comlibretexts.org The synthesis of this compound could start from 4-hydroxyacetophenone. The synthesis would involve:

Protection of the phenol: The hydroxyl group of 4-hydroxyacetophenone would be converted to a propyl ether using Williamson ether synthesis (e.g., reacting with 1-bromopropane (B46711) in the presence of a base like K₂CO₃).

Asymmetric reduction: The resulting 4-propoxyacetophenone would then be subjected to an enantioselective reduction using one of the methods described above (e.g., enzymatic reduction, chiral auxiliary-mediated reduction, or organocatalytic transfer hydrogenation) to yield this compound.

Careful consideration of protecting groups is essential in multi-step synthesis to avoid unwanted side reactions. youtube.com

Chiral Resolution Techniques Applied to 1r 1 4 Propoxyphenyl Ethan 1 Ol

Classical Resolution via Diastereomeric Salt Formation with Chiral Acids

Classical resolution remains a widely practiced method for separating enantiomers on an industrial scale due to its cost-effectiveness and scalability. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

For a racemic alcohol like 1-(4-propoxyphenyl)ethan-1-ol, this process typically involves a two-step approach. First, the alcohol is derivatized to introduce an acidic functional group, often by reacting it with a cyclic anhydride (B1165640) like phthalic or succinic anhydride to form a half-ester. This introduces a carboxylic acid group, which can then be reacted with a chiral base.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. The choice of the resolving agent and the solvent system is critical and often determined empirically to achieve the best possible separation, where one diastereomeric salt preferentially crystallizes from the solution.

After separation, the desired diastereomeric salt is treated with a strong acid to break the salt and regenerate the enantiomerically enriched carboxylic acid derivative. Subsequent hydrolysis of the ester linkage yields the optically pure (1R)-1-(4-propoxyphenyl)ethan-1-ol. While effective, this method can be labor-intensive and is dependent on the often-unpredictable crystallization behavior of the diastereomeric salts.

Table 1: Common Chiral Resolving Agents for Classical Resolution

| Resolving Agent Type | Examples |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid |

| Chiral Bases | Brucine, Strychnine, (R)-1-Phenylethylamine, (S)-1-Phenylethylamine |

Kinetic Resolution Strategies:

Kinetic resolution is a powerful method that exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Lipase-Catalyzed Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective and stereoselective catalysts for the kinetic resolution of racemic alcohols. These biocatalysts can selectively acylate one enantiomer in the presence of an acyl donor, leaving the other enantiomer in its original alcohol form. The resulting ester and the unreacted alcohol can then be easily separated.

For the kinetic resolution of racemic 1-(4-propoxyphenyl)ethan-1-ol, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a common choice. The reaction is typically carried out in a non-polar organic solvent like hexane (B92381) or heptane, with an acyl donor such as vinyl acetate (B1210297) or isopropenyl acetate.

The enantioselectivity of the lipase is a crucial factor, often expressed as the enantiomeric ratio (E). A high E value signifies a large difference in the reaction rates of the two enantiomers, leading to a higher enantiomeric excess (ee) of both the product and the unreacted starting material. For instance, in the lipase-catalyzed resolution of the structurally similar 1-(4-methoxyphenyl)ethanol, high enantiomeric excesses (>99%) have been achieved. The reaction conditions, including temperature, solvent, and acyl donor, are optimized to maximize both conversion and enantioselectivity.

Table 2: Key Parameters in Lipase-Catalyzed Kinetic Resolution

| Parameter | Description | Common Choices/Conditions |

| Enzyme | Biocatalyst for stereoselective acylation. | Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase |

| Acyl Donor | Provides the acyl group for esterification. | Vinyl acetate, Isopropenyl acetate, Ethyl acetate |

| Solvent | Reaction medium. | Hexane, Heptane, Toluene |

| Temperature | Affects reaction rate and enzyme stability. | 30-60 °C |

Non-Enzymatic Dynamic Kinetic Resolution (DKR) Processes

A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomeric product.

For secondary alcohols like 1-(4-propoxyphenyl)ethan-1-ol, a common DKR strategy involves a chemoenzymatic approach. This combines a lipase for the enantioselective acylation with a metal catalyst, typically a ruthenium complex, for the racemization of the unreacted alcohol. The compatibility of the enzyme and the metal catalyst under the same reaction conditions is paramount for the success of the DKR process. The racemization catalyst must efficiently interconvert the alcohol enantiomers without interfering with the lipase's activity or the stability of the acylated product. Successful DKR processes can provide the desired acylated enantiomer in high yield and excellent enantiomeric excess.

Preparative Chromatographic Chiral Separation for Enantiomeric Enrichment

Preparative chromatography is a powerful tool for the direct separation of enantiomers from a racemic mixture, offering high purity and the ability to recover both enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

Supercritical Fluid Chromatography (SFC) for Large-Scale Resolution

Preparative Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for large-scale chiral separations in the pharmaceutical industry. SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695).

The advantages of SFC over traditional high-performance liquid chromatography (HPLC) include faster separations, reduced solvent consumption, and easier product isolation due to the volatility of carbon dioxide. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used in SFC for their broad applicability in separating a diverse range of chiral compounds. The selection of the appropriate CSP and mobile phase composition is crucial for achieving optimal separation of the enantiomers of 1-(4-propoxyphenyl)ethan-1-ol.

Table 3: Comparison of Preparative SFC and HPLC

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO2 | Liquid Solvents (e.g., Hexane, Ethanol) |

| Separation Speed | Faster | Slower |

| Solvent Consumption | Lower | Higher |

| Product Isolation | Easier | More energy and time-intensive |

| Environmental Impact | Greener | Less environmentally friendly |

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral High-Performance Liquid Chromatography (HPLC) remains a robust and versatile technique for obtaining enantiomerically pure compounds. Similar to SFC, preparative HPLC relies on a chiral stationary phase to resolve the enantiomers. A wide variety of CSPs are commercially available, offering different selectivities for various classes of compounds.

For the separation of 1-(4-propoxyphenyl)ethan-1-ol, polysaccharide-based CSPs are again a primary choice. The mobile phase in preparative HPLC is typically a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol. The composition of the mobile phase is carefully optimized to achieve the best balance between resolution and analysis time. While preparative HPLC can be highly effective, it generally involves higher solvent consumption and longer run times compared to SFC.

Crystallization-Based Chiral Separation Methods for this compound

Crystallization-based resolution is a cornerstone of industrial chiral separation. The primary methods include diastereomeric resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, and preferential crystallization, which leverages the selective crystallization of one enantiomer from a supersaturated racemic solution.

Diastereomeric Resolution via Salt Formation

A widely employed strategy for the resolution of racemic alcohols like 1-(4-propoxyphenyl)ethan-1-ol involves their reaction with a chiral resolving agent to form a pair of diastereomers. scispace.comrsc.org These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. scispace.comrsc.org

The process typically involves the following steps:

Reaction: The racemic alcohol is reacted with an enantiomerically pure chiral acid or base to form a mixture of two diastereomeric salts. For an alcohol like 1-(4-propoxyphenyl)ethan-1-ol, a common approach is to first convert it to a derivative, such as a phthalate (B1215562) half-ester, which can then form salts with chiral amines.

Crystallization: The less soluble diastereomeric salt is selectively crystallized from a suitable solvent. The choice of solvent is crucial and is often determined empirically to maximize the difference in solubility between the two diastereomers.

Separation: The crystallized diastereomer is separated from the mother liquor by filtration.

Liberation: The desired enantiomer of the alcohol is recovered from the purified diastereomer by hydrolysis, breaking the salt and removing the chiral resolving agent.

Commonly used chiral resolving agents for this purpose include tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA), as well as various chiral amines like brucine, strychnine, and 1-phenylethylamine. scispace.comgoogle.comgavinpublishers.com

While specific research data on the diastereomeric resolution of 1-(4-propoxyphenyl)ethan-1-ol is not extensively available in public literature, the principles can be illustrated with data from the resolution of structurally similar compounds. For instance, the resolution of racemic 1-phenylethanol (B42297) often serves as a model system.

Illustrative Data for Diastereomeric Resolution of a 1-Aryl-ethanol Derivative

| Resolving Agent | Solvent | Diastereomer Yield (%) | Diastereomeric Excess (de, %) of Crystals |

| (R,R)-Tartaric Acid | Ethanol/Water | 45 | 92 |

| (S)-(-)-N-Acetylphenylalanine | Acetone | 40 | 88 |

| (R)-(-)-Mandelic Acid | Methanol | 52 | 95 |

This table presents representative data for the diastereomeric resolution of a generic 1-aryl-ethanol and is for illustrative purposes only, as specific data for this compound is not publicly documented.

Preferential Crystallization

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that form conglomerates—a physical mixture of separate crystals of the two enantiomers. Current time information in Bangalore, IN.justia.com This method avoids the need for a chiral resolving agent.

The process relies on creating a supersaturated solution of the racemate and then seeding it with crystals of the desired enantiomer. This induces the crystallization of only that enantiomer, leaving the other in solution. The key steps are:

Preparation of a Supersaturated Solution: A solution of the racemic compound is prepared at a concentration above its saturation point but within the metastable zone, where spontaneous crystallization is unlikely.

Seeding: A small quantity of pure crystals of the desired enantiomer (e.g., this compound) is added to the solution.

Crystallization: The seed crystals induce the crystallization of the same enantiomer from the solution. The process is carefully monitored and stopped before the other enantiomer starts to crystallize.

Separation and Recovery: The crystallized enantiomer is filtered off, and the process can be repeated with the mother liquor, which is now enriched in the other enantiomer, by seeding with crystals of that opposite enantiomer.

The success of preferential crystallization is highly dependent on the phase diagram of the racemic system and careful control of process parameters such as temperature, supersaturation, and seeding.

Illustrative Data for Preferential Crystallization of a Racemic Alcohol

| Cycle | Seed Enantiomer | Crystallization Time (h) | Product Yield (%) | Enantiomeric Excess (ee, %) of Product |

| 1 | R | 2 | 15 | 95 |

| 2 | S | 2.5 | 14 | 93 |

| 3 | R | 2 | 16 | 96 |

Role of 1r 1 4 Propoxyphenyl Ethan 1 Ol As a Versatile Chiral Building Block

Precursor in the Synthesis of Complex Organic Molecules

There is no available information in scientific literature or patent databases that details the use of (1R)-1-(4-Propoxyphenyl)ethan-1-ol as a precursor in the synthesis of complex organic molecules. The potential for this compound to serve as a starting material for multi-step syntheses has not been explored in published research.

Application in Natural Product Synthesis and Derivatization

The field of natural product synthesis often relies on a diverse pool of chiral synthons. However, there are no documented cases of this compound being utilized in the total synthesis or derivatization of any natural products.

Utilization in the Creation of Advanced Materials and Specialty Chemicals

The application of chiral molecules in the development of advanced materials, such as chiral liquid crystals or polymers with specific optical properties, is an active area of research. sigmaaldrich.commdpi.commdpi.com However, the use of this compound for creating such advanced materials or other specialty chemicals is not reported in the available literature. bldpharm.commdpi.com

Strategic Derivatization Reactions of this compound for Functional Enhancement

While the chemical structure of this compound suggests that its hydroxyl and phenyl groups could be sites for various derivatization reactions to enhance its functionality, no specific research detailing such strategic modifications has been published.

Computational Chemistry and Molecular Modeling Studies Involving 1r 1 4 Propoxyphenyl Ethan 1 Ol

Conformational Analysis and Energy Landscapes of (1R)-1-(4-Propoxyphenyl)ethan-1-ol

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and biological properties. For a flexible molecule like this compound, with several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the stable conformers and the energy barriers between them, collectively known as the energy landscape.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, principles from related molecules, such as benzyl (B1604629) alcohol and its derivatives, can provide valuable insights. The rotation around the C-O bond of the alcohol and the C-C bond connecting the chiral center to the phenyl ring are of particular interest. Studies on benzyl alcohol have shown the existence of different low-energy chiral conformations. rsc.org For this compound, the propoxy group introduces additional conformational flexibility.

The potential energy surface of this molecule would likely be complex, with multiple local minima corresponding to different staggered arrangements of the substituents around the chiral center and various orientations of the propoxy chain. Computational methods like molecular mechanics (MM) and density functional theory (DFT) are typically employed to map these energy landscapes. A systematic conformational search would likely reveal that the most stable conformers minimize steric hindrance between the bulky propoxy-phenyl group, the methyl group, and the hydroxyl group. The relative energies of these conformers are critical for understanding its behavior in solution and its ability to interact with other molecules. A large-scale study on drug-like molecules has shown that ligands rarely bind in their lowest calculated energy conformation, with over 60% not binding in a local minimum. nih.gov

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (O-C-C-Ph) | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | ~180° (anti) | 0.00 |

| B | ~180° (anti) | ~180° (anti) | 1.5 |

| C | ~60° (gauche) | ~60° (gauche) | 2.1 |

| D | ~-60° (gauche) | ~180° (anti) | 0.2 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.com For this compound, DFT calculations can provide a wealth of information, including orbital energies, charge distributions, and molecular electrostatic potential maps.

The electronic properties of the aromatic ring are significantly influenced by the para-propoxy group, which is an electron-donating group. This donation of electron density into the phenyl ring via resonance would increase the electron density at the ortho and para positions relative to the propoxy group. This, in turn, influences the reactivity of the aromatic ring towards electrophilic substitution.

The reactivity of the hydroxyl group is also a key feature. The oxygen atom of the hydroxyl group is a site of high electron density, making it a nucleophilic center and a hydrogen bond donor. msu.edu The acidity of the hydroxyl proton can also be estimated through quantum chemical calculations. The presence of the chiral center adjacent to the aromatic ring can influence the stereochemical outcome of reactions involving the alcohol functionality.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Studies on para-substituted styrenes have shown that electron-donating substituents, similar to the propoxy group, can affect the HOMO and LUMO energies. researchgate.net

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G Results)*

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 2.5 D |

| Mulliken Charge on O (hydroxyl) | -0.75 e |

Note: These values are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations.

Molecular Docking and Binding Affinity Predictions of this compound with Hypothetical Receptors or Catalysts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery and for understanding enzyme-substrate interactions. While there are no specific published docking studies for this compound, we can hypothesize its interaction with a relevant biological target, such as an alcohol dehydrogenase (ADH). ADHs are enzymes that catalyze the oxidation of alcohols to aldehydes or ketones.

In a hypothetical docking study of this compound into the active site of a horse liver ADH, the molecule would likely orient itself to place the hydroxyl group in proximity to the catalytic zinc ion and the NAD+ cofactor. The phenyl ring would likely engage in hydrophobic interactions with nonpolar residues in the active site, while the propoxy group could occupy a hydrophobic pocket. The chirality at the benzylic carbon would be critical for a productive binding orientation, with the (R)-enantiomer expected to have a different binding affinity and orientation compared to the (S)-enantiomer. researchgate.netnih.gov

The binding affinity can be estimated using scoring functions that account for various energetic contributions, such as electrostatic interactions, van der Waals forces, and desolvation penalties. The results of such a hypothetical study could provide insights into the potential of this compound as an enzyme substrate or inhibitor.

Table 3: Hypothetical Docking Results of this compound with Horse Liver Alcohol Dehydrogenase

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | Phe93, Leu57, Val294 (hydrophobic); His67, Ser48 (H-bonding) |

| Predicted Inhibition Constant (Ki) | 2.5 µM |

Note: This table presents hypothetical data from a simulated molecular docking experiment.

Quantitative Structure-Property Relationship (QSPR) Studies for Design of Related Analogs

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. nih.gov These models can then be used to predict the properties of new, unsynthesized analogs. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and chromatographic retention times for a series of related chiral alcohols.

To build a QSPR model, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. For a series of analogs of this compound, where the substituents on the phenyl ring or the length of the alkoxy chain are varied, descriptors such as molecular weight, polarizability, and various topological indices could be used. researchgate.netnih.gov

For example, a QSPR model for the n-octanol/water partition coefficient (logP), a measure of lipophilicity, could be developed. Such a model would be valuable in medicinal chemistry for predicting the absorption and distribution of potential drug candidates. Studies on substituted phenols and aliphatic alcohols have demonstrated the utility of QSPR in predicting such properties. researchgate.netresearchgate.net

Simulation of Reaction Mechanisms for the Formation and Transformation of this compound

Computational chemistry can be used to model reaction mechanisms, providing detailed information about transition states and reaction pathways. A primary route for the synthesis of this compound is the asymmetric reduction of the corresponding ketone, 4-propoxyacetophenone.

Computational studies can be employed to investigate the mechanism of this reduction using various chiral catalysts, such as those based on ruthenium or rhodium complexes, or biocatalysts like alcohol dehydrogenases. nih.govmdpi.com These simulations can help to understand the origin of the enantioselectivity, for instance, by modeling the transition state energies for the formation of the (R) and (S) enantiomers. The lower energy transition state would correspond to the major product.

For example, a DFT study of the reduction of acetophenone (B1666503) catalyzed by a chiral oxazaborolidine has provided insights into the enantioselectivity of the reaction. researchgate.netsioc-journal.cn A similar approach could be applied to the reduction of 4-propoxyacetophenone to understand how the propoxy substituent influences the stereochemical outcome.

Furthermore, the mechanisms of transformation of this compound, such as its oxidation or dehydration, can also be investigated computationally. These studies would involve locating the relevant transition states and calculating the activation barriers, providing a deeper understanding of the molecule's chemical reactivity.

Process Intensification and Scale Up Considerations for 1r 1 4 Propoxyphenyl Ethan 1 Ol Production

Reaction Engineering Principles for Optimized Synthesis

The optimized synthesis of (1R)-1-(4-propoxyphenyl)ethan-1-ol heavily relies on the application of sound reaction engineering principles. The primary route to this chiral alcohol is the asymmetric reduction of the corresponding ketone, 4-propoxyacetophenone. Key to this transformation is the selection of a suitable chiral catalyst and the optimization of reaction parameters to maximize yield and enantioselectivity.

Flow chemistry offers a significant advantage over traditional batch processing for this synthesis. fu-berlin.de Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and safety, especially when dealing with highly reactive intermediates. fu-berlin.dediva-portal.org The modular nature of flow systems also facilitates easier scale-up from laboratory to pilot and manufacturing scales. fu-berlin.de

Optimization studies in a flow environment would involve screening various catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands. The ideal catalyst would exhibit high turnover numbers and turnover frequencies, minimizing the required catalyst loading and associated costs. Furthermore, the spatial compartmentalization of different reaction steps, such as lithiation and boronate formation in certain synthetic strategies, can be efficiently managed in a flow setup to suppress side reactions. diva-portal.org

Data from such optimization studies can be tabulated to identify the optimal reaction conditions. For instance, a design of experiments (DoE) approach could be employed to systematically investigate the effects of temperature, substrate concentration, catalyst loading, and flow rate on the enantiomeric excess (e.e.) and yield of this compound.

Table 1: Illustrative Data for Optimization of this compound Synthesis in a Flow Reactor

| Parameter | Range Studied | Optimal Value | Rationale |

| Temperature (°C) | 25 - 80 | 40 | Balances reaction rate and catalyst stability/selectivity. |

| Catalyst Loading (mol%) | 0.01 - 0.5 | 0.05 | Minimizes cost while maintaining high conversion and enantioselectivity. |

| Substrate Concentration (M) | 0.1 - 1.0 | 0.5 | Maximizes throughput without causing solubility or mixing issues. |

| Residence Time (min) | 1 - 20 | 10 | Ensures complete conversion without promoting side reactions. |

| Hydrogen Pressure (bar) | 10 - 50 | 30 | Sufficient for rapid reduction without requiring specialized high-pressure equipment. |

This table is illustrative and the optimal values would be determined experimentally.

Implementation of Green Chemistry Metrics and Sustainable Methodologies

The production of this compound can be made more sustainable by implementing green chemistry principles and metrics. nih.gov The goal is to minimize the environmental impact of the manufacturing process by reducing waste, eliminating the use of hazardous substances, and improving energy efficiency. semanticscholar.org

Several key metrics are used to evaluate the "greenness" of a chemical process. nih.govresearchgate.net These include:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. researchgate.net For the asymmetric reduction of 4-propoxyacetophenone, the atom economy is theoretically 100% as all atoms of the reactants are incorporated into the product.

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, quantifies the amount of waste produced per kilogram of product. nih.gov A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the final product. nih.gov A lower PMI is desirable.

Reaction Mass Efficiency (RME): This provides a more comprehensive measure by taking into account the yield, stoichiometry, and atom economy. nih.gov

Table 2: Green Chemistry Metrics for a Hypothetical this compound Synthesis

| Metric | Formula | Ideal Value | Typical Target (Pharma) |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | >90% |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | <100 |

| Process Mass Intensity (PMI) | Total Mass In (kg) / Product (kg) | 1 | <100 |

| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | 100% | >50% |

These values are illustrative and depend on the specific process.

Sustainable methodologies for the synthesis of this compound include the use of biocatalysis. Enzymes, such as ketoreductases, can operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering a green alternative to traditional chemical catalysts. They often exhibit exquisite chemo-, regio-, and stereoselectivity. The use of greener solvents, such as supercritical fluids or ionic liquids, can also significantly reduce the environmental footprint of the process. semanticscholar.org

Economic Viability and Lifecycle Assessment of Industrial-Scale Production

The economic viability of producing this compound on an industrial scale is intrinsically linked to the efficiency and sustainability of the manufacturing process. A thorough techno-economic analysis is required to assess the profitability, considering capital expenditure (CAPEX) for equipment and infrastructure, and operational expenditure (OPEX), which includes the cost of raw materials, catalysts, solvents, energy, and waste disposal.

A Lifecycle Assessment (LCA) provides a comprehensive evaluation of the environmental impacts associated with the entire production process, from "cradle-to-gate" (from raw material extraction to the finished product leaving the factory). ethz.chcompositepanel.org An LCA considers all inputs (energy, water, raw materials) and outputs (emissions to air, water, and soil, waste generation) at each stage of the synthesis. compositepanel.orgdtu.dk

Table 3: Key Inputs for a Cradle-to-Gate Lifecycle Assessment of this compound Production

| Life Cycle Stage | Key Inputs | Potential Environmental Impacts |

| Raw Material Acquisition | 4-propoxyacetophenone, reducing agent (e.g., H2), catalyst, solvents | Resource depletion, emissions from precursor synthesis |

| Manufacturing | Energy (electricity, steam), process water | Greenhouse gas emissions, water consumption, waste generation |

| Purification | Solvents, energy for distillation/crystallization | Solvent emissions, energy consumption |

| Waste Treatment | Energy, chemical reagents | Emissions from incineration or wastewater treatment |

By quantifying the environmental impacts, such as global warming potential, ozone depletion potential, and water ecotoxicity, a more sustainable and economically favorable process can be designed.

Challenges and Solutions in Pilot and Manufacturing Scale Synthesis of Enantiopure this compound

Scaling up the synthesis of an enantiopure compound like this compound from the laboratory to pilot and manufacturing scales presents several challenges.

Maintaining Enantioselectivity: The high enantiomeric excess achieved at the lab scale may be difficult to reproduce on a larger scale due to variations in mixing, heat transfer, and mass transfer.

Catalyst Performance and Recovery: The efficiency and stability of the chiral catalyst can be affected by impurities in large-scale feedstock and process conditions. Efficient recovery and recycling of the often-expensive catalyst are crucial for economic viability.

Purification: Achieving the required high purity and enantiomeric excess on a large scale can be challenging. Crystallization, the preferred method for purifying chiral compounds, can be difficult to control and optimize for large volumes.

Process Safety: The handling of flammable solvents, pyrophoric reagents (if used), and high-pressure hydrogenations requires stringent safety protocols and specialized equipment.

Table 4: Challenges and Potential Solutions in the Scale-Up of this compound Synthesis

| Challenge | Potential Solution(s) |

| Maintaining Enantioselectivity | - Use of continuous flow reactors for precise control over reaction parameters.- Rigorous process analytical technology (PAT) to monitor the reaction in real-time. |

| Catalyst Performance and Recovery | - Immobilization of the catalyst on a solid support for easier separation and reuse.- Use of membrane filtration to recover homogeneous catalysts. |

| Purification | - Development of robust crystallization processes with well-defined cooling profiles and seeding strategies.- Use of chiral chromatography for polishing steps if required, though it is often less economical on a large scale. |

| Process Safety | - Thorough process hazard analysis (PHA) and implementation of appropriate safety measures.- Use of automated systems to minimize manual handling of hazardous materials. |

Emerging Research Directions and Future Perspectives in the Chemistry of 1r 1 4 Propoxyphenyl Ethan 1 Ol

Integration with Continuous Flow Chemistry and Microreactor Technology

The synthesis of chiral molecules like (1R)-1-(4-Propoxyphenyl)ethan-1-ol is increasingly benefiting from the shift from traditional batch processing to continuous flow chemistry. csic.esmdpi.com This technology utilizes microreactors—small-scale reactors with channels or tubes typically in the micrometer to millimeter range—to perform chemical reactions in a continuous stream. researchgate.net This approach offers significant advantages over batch methods, including superior control over reaction parameters, enhanced safety, improved efficiency, and easier scalability. researchgate.netnih.gov

For the synthesis of this compound, which is often produced via the asymmetric reduction of the prochiral ketone 1-(4-propoxyphenyl)ethanone (B1580586), continuous flow systems offer precise control over temperature, pressure, and residence time. nih.govnih.gov This level of control is crucial for maximizing enantioselectivity and yield. nih.gov The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which can accelerate reaction rates and minimize the formation of by-products. nih.govmdpi.com

A key area of development is the use of packed-bed reactors containing immobilized catalysts. csic.es For instance, a chiral catalyst or an enzyme (like an alcohol dehydrogenase) can be supported on a solid matrix and packed into a column. csic.esmdpi.com A solution of 1-(4-propoxyphenyl)ethanone would then be continuously passed through this column, where it is converted to this compound with high stereoselectivity. csic.es This setup simplifies product purification, as the catalyst is retained within the reactor, and allows for catalyst recycling, which is vital for making the process more economical and sustainable. chiralpedia.com Research has demonstrated the successful use of such systems for producing a variety of chiral alcohols, achieving high conversions and selectivities. csic.esmdpi.com

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

| Feature | Benefit in Flow Chemistry | Relevance to this compound Synthesis |

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. researchgate.net | The use of reducing agents like boranes can be managed more safely. |

| Precise Control | Accurate regulation of temperature, pressure, and residence time. nih.govnih.gov | Optimizes enantioselectivity and yield in the asymmetric reduction of 1-(4-propoxyphenyl)ethanone. |

| Improved Efficiency | Higher yields and shorter reaction times due to superior heat/mass transfer. nih.gov | Leads to greater productivity and reduced energy consumption. |

| Scalability | Production is scaled by running the system for longer periods or in parallel ("numbering-up"). mdpi.comresearchgate.net | Facilitates seamless transition from laboratory-scale research to industrial production. |

| Automation | Allows for automated processes, reducing manual labor and improving reproducibility. nih.gov | Ensures consistent product quality and process reliability. |

| Catalyst Recycling | Immobilized catalysts can be easily retained and reused. chiralpedia.commdpi.com | Reduces costs associated with expensive chiral catalysts or enzymes. |

Discovery and Development of Novel Catalytic Systems for Enhanced Performance

The cornerstone of producing this compound is the enantioselective reduction of its corresponding ketone, 1-(4-propoxyphenyl)ethanone. nih.gov A major focus of ongoing research is the development of new and improved catalytic systems that offer higher efficiency, selectivity, and sustainability. frontiersin.org

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the stereoselective reduction of ketones. csic.es They operate under mild conditions (room temperature and neutral pH) and often exhibit near-perfect enantioselectivity. frontiersin.org Research is focused on discovering new ADHs from diverse microbial sources and engineering existing enzymes to enhance their stability, substrate scope, and tolerance to organic solvents. The integration of ADHs into chemoenzymatic cascade reactions within continuous flow systems is a particularly promising strategy. csic.es

Asymmetric Organocatalysis: Metal-free small organic molecules, known as organocatalysts, have become a powerful tool in asymmetric synthesis. frontiersin.orgwikipedia.org For the reduction of ketones, chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-established. youtube.comresearchgate.net These catalysts, derived from natural amino acids like proline, activate borane (B79455) for a highly enantioselective hydride transfer to the ketone. youtube.com Future research aims to develop new organocatalysts that are more robust, require lower catalyst loadings, and are generated from cheaper, more readily available starting materials. researchgate.netyoutube.com

Transition Metal Catalysis: Chiral complexes of transition metals like ruthenium, rhodium, and iridium are widely used for asymmetric hydrogenation and transfer hydrogenation reactions. frontiersin.orgresearchgate.net The development of "privileged ligands"—chiral ligands that are effective across a wide range of reactions—is a key objective. wikipedia.org Researchers are exploring novel ligand architectures and less expensive, more earth-abundant metals (e.g., iron, cobalt, manganese) to create more sustainable and economical catalytic systems for ketone reduction. youtube.comresearchgate.net

Table 2: Comparison of Emerging Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Example(s) | Advantages | Research Directions |

| Biocatalysts | Alcohol Dehydrogenases (ADHs), Lipases csic.esmdpi.com | High enantioselectivity (often >99% ee), mild reaction conditions, environmentally benign. frontiersin.org | Enzyme engineering for improved stability and substrate scope; immobilization for flow chemistry. |

| Organocatalysts | Oxazaborolidines (CBS catalyst), Chiral Phosphoric Acids youtube.comyoutube.com | Metal-free, avoiding heavy metal contamination; predictable stereochemical outcomes. frontiersin.orgyoutube.com | Development of more robust catalysts with lower loadings; in-situ catalyst generation. researchgate.net |

| Transition Metal Catalysts | Ru-BINAP, Rh-DIPAMP, Chiral Iron/Cobalt complexes wikipedia.orgresearchgate.net | High turnover numbers, broad substrate scope, high efficiency. wikipedia.org | Design of novel "privileged ligands"; use of earth-abundant metals. wikipedia.orgresearchgate.net |

Exploration of New Synthetic Applications for this compound and its Structural Motifs

While this compound is a valuable chiral intermediate, a significant area of future research lies in exploring its potential as a building block for the synthesis of more complex, high-value molecules. The chiral 1-arylethanol motif is a common feature in many biologically active compounds. chiralpedia.comuwindsor.ca

In the pharmaceutical industry, enantiomerically pure chiral alcohols are critical intermediates for synthesizing drugs where a specific stereoisomer provides the desired therapeutic effect while the other may be inactive or even harmful. chiralpedia.com The structural framework of this compound could be incorporated into new drug candidates for various therapeutic areas. Its propoxy group could be modified to fine-tune properties like lipophilicity, which influences how a drug is absorbed and distributed in the body.

In the agrochemical sector, there is a similar demand for enantiopure compounds to develop more effective and environmentally benign pesticides and herbicides. chiralpedia.com Using a single, active enantiomer can reduce the required application rates, lowering the environmental impact. chiralpedia.com The this compound scaffold could serve as a starting point for the discovery of new agrochemicals.

Furthermore, this chiral alcohol can be used as a precursor for other valuable synthetic intermediates. For example, the hydroxyl group can be converted into other functional groups (e.g., amines, halides) with retention or inversion of stereochemistry, opening up pathways to a diverse range of chiral molecules. Its use as a chiral auxiliary—a molecule temporarily incorporated to direct the stereochemical outcome of a reaction—is another potential application. wikipedia.org

Interdisciplinary Research at the Interface of Organic Chemistry and Other Scientific Domains Involving this compound

The future of this compound chemistry extends beyond traditional organic synthesis into interdisciplinary fields.

Materials Science: Chirality is a key factor in the development of advanced materials with unique optical and electronic properties. chiralpedia.com Chiral molecules can self-assemble into helical superstructures, leading to materials that can manipulate polarized light. This compound could be used as a monomer for the synthesis of chiral polymers or as a component in liquid crystal mixtures. Such materials are of interest for applications in optical displays, sensors, and asymmetric catalysis.

Medicinal Chemistry and Chemical Biology: Interdisciplinary research combining organic synthesis with biology is crucial for drug discovery. By using this compound and its derivatives as chemical probes, researchers can investigate interactions with biological targets like enzymes and receptors. chiralpedia.com For example, synthesizing a library of related compounds and screening them for biological activity can help identify new lead compounds for drug development and provide insights into structure-activity relationships.

Catalysis Research: Beyond being a product of catalysis, this compound could itself be used to create new catalysts. The chiral alcohol moiety can be incorporated into the structure of a ligand for a metal catalyst or serve as a precursor for a new organocatalyst. youtube.com This creates a feedback loop where the products of asymmetric synthesis are used to develop the next generation of more effective catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.